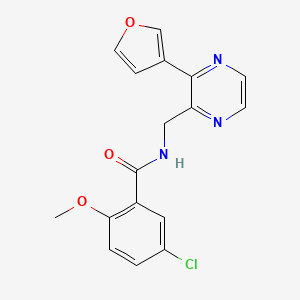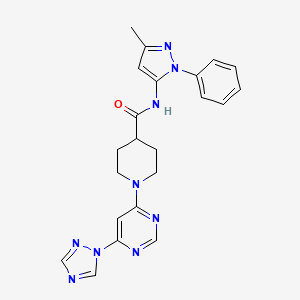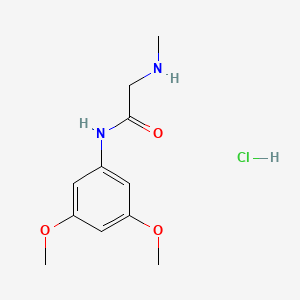![molecular formula C32H33ClN6O3 B2710738 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 1280830-26-3](/img/no-structure.png)
1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C32H33ClN6O3 and its molecular weight is 585.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For example, Bektaş et al. (2007) conducted a study on the synthesis of novel 1,2,4-triazole derivatives, revealing their potential antimicrobial activities against various microorganisms. This research suggests that compounds within this structural class can serve as starting points for the development of new antimicrobial agents, highlighting the importance of structural modifications to enhance efficacy (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Quality Control and Pharmaceutical Development
The development of quality control methods for compounds within this chemical class is crucial for their potential pharmaceutical application. Danylchenko et al. (2018) focused on developing quality control methods for a leader compound among derivatives of triazoloquinazolines, indicating its promise as an antimalarial agent. This study underscores the importance of establishing rigorous quality control measures for novel compounds before further pharmacological investigation and potential therapeutic use (Danylchenko, S., Kovalenko, S., Gubar, S., Zhuk, I. S., & Mariutsa, I., 2018).
Antihypertensive and Antihistaminic Potentials
Research on piperidine derivatives with a quinazoline ring system, as conducted by Takai et al. (1986), explores the antihypertensive activities of these compounds. This area of study is significant for understanding the cardiovascular implications of structurally related compounds and their potential in treating hypertension (Takai, H., Obase, H., Teranishi, M., Karasawa, A., Kubo, K., Shuto, K., Kasuya, Y., & Shigenobu, K., 1986). Additionally, Alagarsamy et al. (2009) synthesized novel triazoloquinazolin-5-ones, evaluating their H1-antihistaminic activity, which further highlights the therapeutic potentials of such compounds in allergic conditions (Alagarsamy, V., Kavitha, K., Rupeshkumar, M., Solomon, V., Kumar, J., Kumar, D., & Sharma, H., 2009).
Eigenschaften
CAS-Nummer |
1280830-26-3 |
|---|---|
Molekularformel |
C32H33ClN6O3 |
Molekulargewicht |
585.11 |
IUPAC-Name |
1-[3-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C32H33ClN6O3/c1-23-6-8-24(9-7-23)22-38-31(41)27-4-2-3-5-28(27)39-29(34-35-32(38)39)14-15-30(40)37-18-16-36(17-19-37)20-21-42-26-12-10-25(33)11-13-26/h2-13H,14-22H2,1H3 |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)N5CCN(CC5)CCOC6=CC=C(C=C6)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2710661.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2710662.png)



![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2710667.png)
![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone](/img/structure/B2710669.png)

![4-[(Methoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2710673.png)


